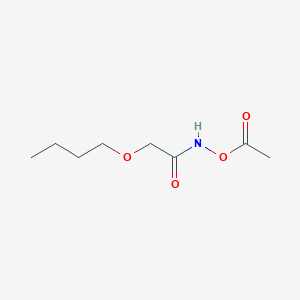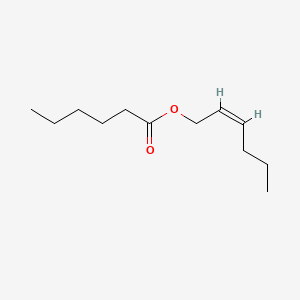![molecular formula C36H30N2O2S2 B13800396 2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate is a complex organic compound. This compound is characterized by its intricate structure, which includes multiple aromatic rings and conjugated systems. Such compounds are often of interest in various fields of chemistry and material science due to their unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate typically involves multi-step organic reactions. These reactions may include:
Condensation Reactions: Combining smaller molecules to form the larger, complex structure.
Cyclization Reactions: Forming the cyclopentenyl and indene rings.
Oxidation and Reduction Reactions: Adjusting the oxidation states of various parts of the molecule.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Chemistry: For more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, altering its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure and reactivity.
Substitution: Various substituents can be introduced to the aromatic rings, changing the compound’s characteristics.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified electronic and structural properties.
Aplicaciones Científicas De Investigación
Chemistry
Material Science: Used in the development of new materials with unique electronic properties.
Organic Synthesis: As a building block for more complex molecules.
Biology and Medicine
Fluorescent Probes: Due to its conjugated system, it may be used in biological imaging.
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the dye industry.
Electronic Devices: Possible applications in organic electronics and photovoltaics.
Mecanismo De Acción
The compound’s mechanism of action involves its interaction with various molecular targets. Its conjugated system allows it to participate in electron transfer processes, making it useful in various applications. The specific pathways and targets depend on the context of its use, such as in biological systems or material science.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-1,3-benzothiazol-2(3H)-ylidene: A simpler analog with similar electronic properties.
Inden-3-olate Derivatives: Compounds with similar structural motifs.
Uniqueness
2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate stands out due to its complex structure, which imparts unique electronic and optical properties. This makes it particularly valuable in advanced scientific research and industrial applications.
Propiedades
Fórmula molecular |
C36H30N2O2S2 |
|---|---|
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
2-[(2E,5E)-2,5-bis[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentylidene]indene-1,3-dione |
InChI |
InChI=1S/C36H30N2O2S2/c1-3-37-27-13-7-9-15-29(27)41-31(37)21-19-23-17-18-24(20-22-32-38(4-2)28-14-8-10-16-30(28)42-32)33(23)34-35(39)25-11-5-6-12-26(25)36(34)40/h5-16,19-22H,3-4,17-18H2,1-2H3/b23-19+,24-20+,31-21-,32-22- |
Clave InChI |
IXPGQFPLEGSTJU-LGFGCAMFSA-N |
SMILES isomérico |
CCN1/C(=C/C=C\2/C(=C3C(=O)C4=CC=CC=C4C3=O)/C(=C/C=C/5\SC6=CC=CC=C6N5CC)/CC2)/SC7=CC=CC=C17 |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=C6C(=O)C7=CC=CC=C7C6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)


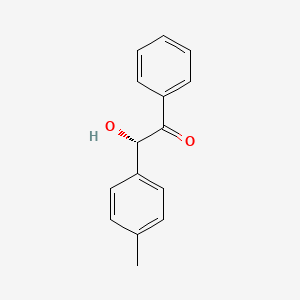
![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
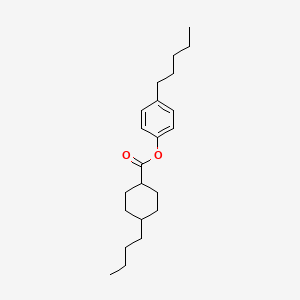
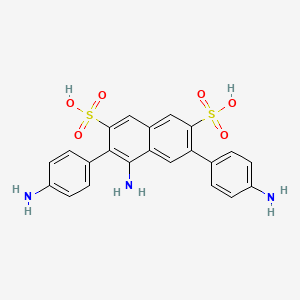
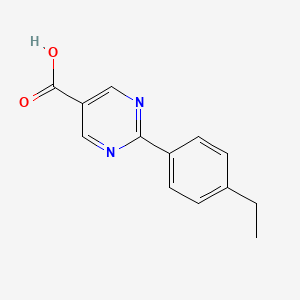
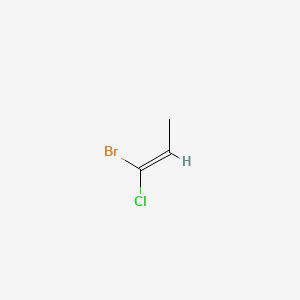
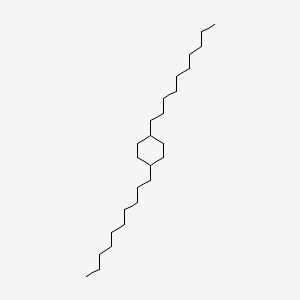
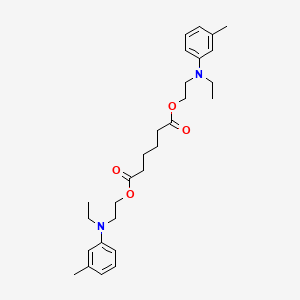
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
